2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol
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Overview
Description
Lipid Nanoparticle Lipid-7 is a type of lipid nanoparticle, a novel pharmaceutical drug delivery system. Lipid nanoparticles are composed of lipids and are used to encapsulate and deliver various bioactive molecules, such as small molecule inhibitors and vaccine components, to targeted cells and tissues. Lipid Nanoparticle Lipid-7 is particularly known for its ability to encapsulate nucleic acids, such as messenger RNA, small interfering RNA, and transfer RNA, and deliver them efficiently to specific locations in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lipid Nanoparticle Lipid-7 involves the use of ionizable lipids, cholesterol, phospholipids, and polyethylene glycol-conjugated lipids. The process typically includes the following steps:
Design and Mixing: The lipid components are dissolved in an organic solvent, while the nucleic acid cargo is dissolved in an aqueous buffer. .
Stability and Storage: The resulting lipid nanoparticles are stabilized and stored under specific conditions to maintain their integrity and efficacy.
Industrial Production Methods
Industrial production of Lipid Nanoparticle Lipid-7 involves scaling up the microfluidic mixing process to produce large quantities of lipid nanoparticles. This process ensures uniform particle size, high encapsulation efficiency, and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Lipid Nanoparticle Lipid-7 undergoes various chemical reactions, including:
Oxidation: The lipid components can undergo oxidation, leading to the formation of oxidized lipid species.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.
Substitution: Substitution reactions can take place, where one lipid component is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipid species .
Scientific Research Applications
Lipid Nanoparticle Lipid-7 has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel drug delivery systems and the study of lipid-based nanoparticles.
Biology: Employed in the delivery of genetic material to cells for gene editing and gene therapy.
Medicine: Utilized in the formulation of vaccines, such as messenger RNA-based vaccines for COVID-19.
Industry: Applied in the production of pharmaceuticals and the development of new therapeutic agents.
Mechanism of Action
Lipid Nanoparticle Lipid-7 exerts its effects through the following mechanisms:
Encapsulation and Protection: The lipid nanoparticle encapsulates the nucleic acid cargo, protecting it from enzymatic degradation.
Cellular Uptake: The lipid nanoparticle facilitates the uptake of the nucleic acid cargo by target cells.
Endosomal Escape: The lipid nanoparticle enables the escape of the nucleic acid cargo from endosomes into the cytosol, where it can exert its therapeutic effects.
Comparison with Similar Compounds
Lipid Nanoparticle Lipid-7 is compared with other similar compounds, such as liposomes and solid lipid nanoparticles:
Solid Lipid Nanoparticles: Solid lipid nanoparticles have a surfactant shell surrounding a core matrix composed of solid lipids, and are used for the encapsulation of hydrophobic and/or hydrophilic cargo.
Uniqueness
Lipid Nanoparticle Lipid-7 is unique due to its use of ionizable lipids, which allow for efficient encapsulation and delivery of nucleic acids while minimizing cytotoxicity .
List of Similar Compounds
- Liposomes
- Solid Lipid Nanoparticles
- Nanostructured Lipid Carriers
Properties
Molecular Formula |
C41H74O3 |
---|---|
Molecular Weight |
615.0 g/mol |
IUPAC Name |
2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C41H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41(43-39-40(44-41)35-38-42)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,40,42H,3-10,15-16,21-39H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
XGGMAKMFLSZTIY-MAZCIEHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCO)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCO)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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